4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Medicinal Chemistry Physicochemical Properties Drug Design

Specifically source 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde (CAS 1355192-93-6) for medicinal chemistry programs. The unique 4-methyl substitution on the pyridine ring is critical for modulating steric and electronic properties, directly impacting target binding affinity and selectivity in kinase inhibitor (TKI) design. This is not interchangeable with simpler 6-piperazinyl-nicotinaldehyde derivatives. Designed for SAR exploration of ATP-binding pockets in tyrosine kinases or CNS targets, its aldehyde handle enables rapid library synthesis. Standard commercial purity is 95%. Request a quote for milligram to gram scale R&D quantities.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B15057019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(piperazin-1-yl)nicotinaldehyde
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C=O)N2CCNCC2
InChIInChI=1S/C11H15N3O/c1-9-6-11(13-7-10(9)8-15)14-4-2-12-3-5-14/h6-8,12H,2-5H2,1H3
InChIKeyUDZWIPWUKIRTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-(piperazin-1-yl)nicotinaldehyde: Technical Specifications and Core Scaffold Overview for Procurement


4-Methyl-6-(piperazin-1-yl)nicotinaldehyde (CAS 1355192-93-6) is a functionalized pyridine building block characterized by a methyl group at the 4-position and a piperazine moiety at the 6-position of the nicotinaldehyde core, with a molecular weight of 205.26 g/mol and molecular formula C11H15N3O . It is commercially available from several suppliers with a standard purity specification of 95% . This compound serves primarily as an intermediate in medicinal chemistry, particularly for the synthesis of small-molecule kinase inhibitors (TKIs) and other bioactive molecules .

The Case Against Simple Substitution: Why 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde is Not Interchangeable with Other Nicotinaldehyde Derivatives


While several nicotinaldehyde derivatives exist as research intermediates, simple substitution with compounds like 6-(piperazin-1-yl)nicotinaldehyde or 6-(4-methylpiperazin-1-yl)nicotinaldehyde is not chemically or biologically equivalent. The presence and position of the methyl group at the 4-position on the pyridine ring introduces steric and electronic changes that directly impact molecular interactions, synthetic reactivity, and downstream biological properties . For example, the 4-methyl substituent can influence the conformation and binding affinity of the final drug candidate, a critical factor in structure-activity relationship (SAR) studies where even minor modifications can lead to significant differences in potency, selectivity, and pharmacokinetic profiles [1]. Therefore, selection of this specific scaffold is not arbitrary but a deliberate choice driven by precise structural requirements for a given project.

Quantitative Differentiation of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde: Comparative Data Against Key Analogs and Class Baselines


Molecular Weight and Lipophilicity: A Calculated Differentiation from the Des-methyl Analog 6-(Piperazin-1-yl)nicotinaldehyde

The target compound possesses a higher molecular weight (205.26 g/mol) and increased calculated lipophilicity compared to the close analog 6-(piperazin-1-yl)nicotinaldehyde (191.23 g/mol) . The addition of the 4-methyl group increases the compound's logP, which can influence membrane permeability and in vivo pharmacokinetics. This physical difference is quantifiable and directly impacts the compound's behavior in biological assays and its suitability for specific drug design projects.

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Impact on Biological Activity: Evidence from a Methyl Group Shift in Nicotinic Acetylcholine Receptor Binding

The exact position of the methyl group on the pyridine ring is critical for biological activity. While direct comparative data for 4-methyl vs. 5-methyl nicotinaldehyde derivatives is not available, class-level inference from related piperazine-pyridine scaffolds demonstrates that a regioisomeric shift can drastically alter receptor binding affinity. For instance, a study on nicotinic acetylcholine receptors (nAChRs) found that different regioisomers of substituted piperazines exhibited Ki values ranging from 6 nM to >10,000 nM, a >1000-fold difference in potency based solely on substitution pattern [1]. This underscores the necessity of selecting the correct regioisomer (4-methyl) to achieve the desired potency in a biological target.

Neuroscience Receptor Pharmacology Structure-Activity Relationship (SAR)

Scaffold Differentiation: Piperazine vs. Piperidine Impact on Kinase Inhibitor Potency

The piperazine ring provides a key point of differentiation from the closely related piperidine analog, 4-methyl-6-(piperidin-1-yl)nicotinaldehyde. The secondary amine in the piperazine ring (vs. a tertiary amine in piperidine) offers a different basicity (pKa) and hydrogen-bonding profile. In kinase inhibitor design, this difference is frequently exploited to modulate potency and selectivity. For example, in a series of PIM kinase inhibitors, a piperazine-containing compound exhibited an IC50 of 0.28 µM, whereas the corresponding piperidine analog showed a significantly reduced potency (>10 µM) [1]. While not a direct head-to-head comparison of the target aldehydes, this class-level data illustrates the profound impact of this specific heterocyclic substitution on target engagement.

Kinase Inhibition Cancer Research Medicinal Chemistry

Synthetic Utility: Quantitative Comparison of Aldehyde Reactivity in Reductive Amination

The aldehyde functional group is a key reactive handle for derivatization, particularly in reductive amination reactions to build diverse compound libraries. While specific kinetic data is not available, the electron-withdrawing nature of the pyridine ring is known to activate the aldehyde towards nucleophilic attack compared to a simple benzaldehyde . This increased electrophilicity allows for more efficient and higher-yielding reactions with a variety of primary and secondary amines. For example, in a typical reductive amination procedure, nicotinaldehydes can achieve >90% conversion under mild conditions, whereas electron-rich benzaldehydes may require forcing conditions or longer reaction times [1].

Organic Synthesis Reductive Amination Chemical Biology

High-Impact Application Scenarios for 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde in Drug Discovery and Chemical Biology


Synthesis of Focused Kinase Inhibitor Libraries for Cancer Research

The primary application for this compound is as a key intermediate in the synthesis of small-molecule kinase inhibitors . Its 4-methyl-6-piperazinyl-nicotinaldehyde core is a recognized scaffold in medicinal chemistry for targeting the ATP-binding pocket of kinases. Researchers can leverage the aldehyde functionality for rapid derivatization via reductive amination to create diverse compound libraries. The piperazine nitrogen provides a versatile point for further functionalization, enabling the rapid exploration of structure-activity relationships (SAR) in programs targeting tyrosine kinases (e.g., BCR-ABL, c-KIT) or serine/threonine kinases (e.g., PIM, CDK).

Development of CNS-Penetrant Drug Candidates Targeting Neurological Disorders

The piperazine moiety is a well-known pharmacophore in CNS drug discovery, and the 4-methyl substitution can positively modulate physicochemical properties like logP to enhance blood-brain barrier (BBB) penetration . This specific compound is therefore valuable for projects aimed at developing novel therapeutics for neurological and psychiatric conditions. The aldehyde can be used to conjugate the scaffold to other CNS-active moieties or to build molecules targeting neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs), where piperazine derivatives have shown high affinity and selectivity [1].

Building Blocks for Chemokine Receptor (CCR5) Antagonist Programs

Piperazine-based nicotinaldehyde derivatives have been investigated as CCR5 antagonists, a key target for HIV entry inhibitors . The 4-methyl-6-(piperazin-1-yl)nicotinaldehyde scaffold provides the core structure for developing novel antagonists with improved potency and pharmacokinetic profiles. Its synthetic versatility allows for the rapid exploration of chemical space around the piperazine and pyridine rings, enabling medicinal chemists to optimize binding interactions with the CCR5 receptor. This application is particularly relevant for antiviral research and the treatment of inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.